molecular formula C17H16N6O2S B2896239 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170170-72-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2896239
CAS No.: 1170170-72-5
M. Wt: 368.42
InChI Key: JXXVMDCHMSDEMD-UHFFFAOYSA-N
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Description

N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 6, linked to a 3-methylpyrazole ring. This pyrazole moiety is further connected via an amide bond to a second 1-methylpyrazole group. The structure combines electron-rich aromatic systems (methoxy, pyrazole) with a planar benzothiazole scaffold, which is often associated with biological activity in medicinal chemistry .

Key structural attributes include:

  • Methoxy substituent: Improves solubility and modulates electronic properties.
  • Pyrazole rings: Contribute to hydrogen bonding and metal coordination capabilities.

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-10-8-15(20-16(24)13-6-7-18-22(13)2)23(21-10)17-19-12-5-4-11(25-3)9-14(12)26-17/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVMDCHMSDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate diketone. These intermediates are then coupled under suitable conditions to form the final compound .

Chemical Reactions Analysis

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with derivatives sharing pyrazole-carboxamide or benzothiazole motifs.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-methoxy group (electron-donating) contrasts with chloro or cyano substituents in derivatives (electron-withdrawing), which may alter reactivity and binding affinity .
  • Solubility Modulation: The diethylaminoethyl side chain in enhances solubility via protonation, whereas the target compound relies on methoxy for polarity.

Pharmacological Implications

While explicit data for the target compound are lacking, insights can be drawn from analogs:

  • Kinase Inhibition : The benzothiazole-pyrazole scaffold in and Acrizanib’s VEGFR-2 targeting highlight possible kinase-inhibitory roles.
  • SAR Trends : Methoxy groups (target compound) may improve membrane permeability compared to halogenated analogs (e.g., 3b in ) .

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole ring , pyrazole moieties , and a carboxamide functional group . Its molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 316.38 g/mol. The presence of the methoxy group on the benzothiazole ring is believed to enhance its biological activity.

Target Proteins and Pathways

Research indicates that this compound primarily targets several key proteins involved in cellular signaling pathways:

  • Acetylcholinesterase (AChE) : The compound exhibits uncompetitive inhibition of AChE, which enhances cholinergic neurotransmission, potentially beneficial for cognitive functions and neurodegenerative disorders.
  • p53 Protein : It interacts with p53, a crucial regulator of the cell cycle and apoptosis, leading to its activation and subsequent induction of apoptosis in cancer cells.

Biochemical Pathways

The compound influences various biochemical pathways:

  • Cholinergic Pathway : By inhibiting AChE, it enhances cholinergic signaling, which is critical for memory and learning processes.
  • Mitochondrial Pathways : It promotes apoptosis through mitochondrial-dependent pathways, modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 .

Anticancer Effects

Numerous studies have demonstrated the anticancer potential of this compound.

Cytotoxicity Studies : In vitro assays have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)18
HeLa (Cervical Cancer)15

These results indicate that the compound has potent activity against multiple types of cancer cells, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • Inhibition of Aβ Aggregation : Studies indicate that it can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This action may help mitigate cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on AChE Inhibition : A study found that this compound significantly inhibited AChE activity with an IC50 value of 25 µM, enhancing cholinergic transmission in neuronal models.
  • Anticancer Activity Evaluation : In a comparative study involving various benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds, highlighting its potential for further development as an anticancer therapeutic agent.
  • Neuroprotective Study : Another investigation demonstrated that treatment with this compound reduced Aβ-induced toxicity in neuronal cultures, suggesting its potential role in preventing neurodegenerative processes associated with Alzheimer's disease .

Q & A

Q. Critical Conditions :

  • Temperature : Controlled heating (60–80°C) to prevent side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts for Suzuki couplings if aryl halides are involved.
    Reaction progress is monitored via TLC, and structural confirmation uses 1^1H/13^13C NMR and HRMS .

Basic: What spectroscopic and chromatographic methods are used to confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.5 ppm). 13^13C NMR confirms carbonyl (C=O) and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C17_{17}H16_{16}N6_6O2_2S requires exact mass 392.1054).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bonds.
    Reference Workflow : Combine NMR for structural elucidation and HPLC for purity .

Advanced: How can structural modifications of the pyrazole and benzothiazole moieties enhance bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 to enhance binding to kinase targets.
    • Pyrazole Optimization : Replace methyl groups with bulkier substituents (e.g., isopropyl) to improve metabolic stability.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like COX-2 or EGFR.
  • In Vitro Testing : Screen modified analogues against cancer cell lines (e.g., MCF-7, HeLa) to compare IC50_{50} values with the parent compound.
    Example : Analogues with 5-methylthiophene substitutions showed 2.5× increased cytotoxicity in .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

  • Assay Validation : Use standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for inflammatory markers like TNF-α) to minimize variability.
  • Purity Verification : Confirm compound purity via HPLC and exclude solvent/detergent interference.
  • Mechanistic Studies : Perform RNA sequencing or proteomics to identify differentially expressed pathways (e.g., NF-κB for inflammation vs. apoptosis for cancer).
    Case Study : In , conflicting anti-inflammatory results were traced to impurities in early synthesis batches .

Advanced: What are the key challenges in optimizing synthetic yield, and how can they be addressed?

Methodological Answer:

  • Low Yield Causes :
    • Competing Reactions : Steric hindrance in amide coupling; mitigate by using excess coupling agents.
    • Purification Losses : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) for column chromatography.
  • Solutions :
    • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for multi-step syntheses.
    • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 mins vs. 50% in 6 hrs under conventional heating).
      Data : achieved 75% yield using flow chemistry for a similar benzothiazole-pyrazole compound .

Advanced: What experimental approaches are recommended for mechanistic studies of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against purified targets (e.g., HDACs or kinases) using fluorescence-based substrates.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Molecular Dynamics Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS software).
    Example : linked pyrazole derivatives to tubulin polymerization inhibition via molecular docking .

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